Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane
Description
Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (CAS: 1208070-18-1) is a hybrid organoboron-silicon compound with a molecular formula of C15H25BO2Si and a molecular weight of 276.17 g/mol . It features a phenyl ring substituted with a trimethylsilyl group at the meta position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the same position. Key properties include a topological polar surface area of 18.5 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors . The compound is synthesized via the reaction of (3-(trimethylsilyl)phenyl)boronic acid with pinacol in hexane and dichloromethane, yielding a colorless oil .
Properties
IUPAC Name |
trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BO2Si/c1-14(2)15(3,4)18-16(17-14)12-9-8-10-13(11-12)19(5,6)7/h8-11H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFABLYULYBMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane typically involves the reaction of a phenylsilane derivative with a boronic ester. One common method includes the palladium-catalyzed borylation of a phenylsilane precursor using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid.
Oxidation: The silicon group can be oxidized to form silanols or siloxanes under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through hydrolysis of the boronic ester group.
Silanols/Siloxanes: Formed through oxidation of the silicon group.
Scientific Research Applications
Organic Synthesis
Role in Carbon-Carbon Bond Formation
This compound is primarily utilized as a reagent in organic synthesis. It facilitates the formation of carbon-carbon bonds through reactions such as the Suzuki cross-coupling reaction. This reaction is vital for constructing complex organic molecules, making this silane a valuable tool for chemists in developing new compounds.
Case Study: Suzuki Cross-Coupling Reaction
The Suzuki reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane can act as a boron source in this process. Research indicates that using this silane can enhance reaction yields and selectivity compared to traditional methods .
Pharmaceutical Development
Drug Synthesis
The compound is instrumental in the synthesis of various pharmaceutical agents. Its boron-containing structure allows for modifications that can improve the efficacy and bioavailability of drugs. For instance, its application in synthesizing anti-cancer agents has shown promising results by enhancing targeted delivery to tumor sites while reducing systemic toxicity .
Biological Activity Overview
this compound has been studied for its potential biological activities. It can interact with enzymes and proteins within biological systems, influencing pathways critical for cell growth and differentiation. This interaction can lead to the development of new therapeutic strategies targeting specific diseases .
Materials Science
Development of Advanced Materials
In materials science, this compound is used to create polymers and nanomaterials with enhanced properties. The incorporation of boron into material matrices can improve thermal stability and mechanical strength. Research has demonstrated that materials synthesized using boron-containing compounds exhibit superior performance characteristics compared to those made with traditional materials .
Application in Nanotechnology
The ability of this compound to form stable bonds with various substrates makes it useful in nanotechnology applications. It can be utilized to modify surfaces at the nanoscale level, leading to advancements in sensor technology and drug delivery systems .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Facilitates carbon-carbon bond formation via Suzuki cross-coupling reactions | Improved yields and selectivity |
| Pharmaceutical Development | Used in synthesizing anti-cancer agents and other pharmaceuticals | Enhanced efficacy and targeted delivery |
| Materials Science | Aids in developing advanced polymers and nanomaterials | Improved thermal stability and mechanical strength |
| Nanotechnology | Modifies surfaces at the nanoscale for sensors and drug delivery systems | Enhanced functionality and performance |
Mechanism of Action
The mechanism of action of Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane primarily involves its role as a reagent in cross-coupling reactions. The boronic ester group participates in the transmetalation step of the Suzuki-Miyaura coupling, where it transfers its aryl group to the palladium catalyst. The silicon group can stabilize the intermediate species, enhancing the efficiency of the reaction .
Comparison with Similar Compounds
Positional Isomers: Meta vs. Para Substitution
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (1af)
- Structure : Para-substituted isomer of the target compound.
- Synthesis : Prepared similarly using (4-(trimethylsilyl)phenyl)boronic acid and pinacol .
- Properties : Molecular weight identical to the meta isomer (276.17 g/mol), but distinct NMR shifts due to substitution patterns. Hydrogenation of 1af yields cyclohexyl derivatives with a 98% yield and a 4.5:1 cis-trans ratio .
- Reactivity : Positional differences influence steric and electronic effects in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) .
Aliphatic vs. Aromatic Linkers
Trimethyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]silane (4u)
- Structure : Aliphatic propyl chain instead of a phenyl ring.
- Synthesis : Hydroboration of allyltrimethylsilane, yielding a 48% isolated product .
- Properties : Lower molecular weight (224.18 g/mol) and reduced steric hindrance compared to aromatic analogues.
- Applications : Useful in alkene functionalization but less stable under harsh conditions .
Heterocyclic and Functionalized Derivatives
Compound 120 (Trimethyl(1-(dioxaborolan-2-yl)-3-(thiophen-3-yl)propyl)silane)
Triphenyl(4-(dioxaborolan-2-yl)phenyl)silane
Ethynyl-Linked Analogues
Trimethyl((2-(dioxaborolan-2-yl)phenyl)ethynyl)silane
- Structure : Ethynyl bridge between phenyl and boronate groups.
- Properties : Linear geometry alters conjugation and reactivity. Molecular weight: 300.28 g/mol .
- Applications: Potential in optoelectronic materials due to extended π-systems .
Comparative Data Tables
Table 1: Structural and Physical Properties
Table 2: Reactivity and Stability
Key Research Findings
- Electronic Effects : Meta-substituted silane-boronate compounds (e.g., 1ae) exhibit unique electronic properties due to asymmetric substitution, enhancing their utility in regioselective Suzuki couplings .
- Steric Influence : Triphenylsilyl derivatives show reduced reactivity in cross-couplings compared to trimethylsilyl analogues, highlighting the impact of steric bulk .
- Synthetic Efficiency : Aromatic boronate esters (e.g., 1ae, 1af) generally achieve higher yields (>90%) than aliphatic variants (e.g., 4u: 48%) due to superior stability .
Biological Activity
Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is a silane compound featuring a boron-containing dioxaborolane moiety. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.
- Molecular Formula : C₁₇H₃₁B₁O₂Si
- Molecular Weight : 304.31 g/mol
- CAS Number : [insert CAS number if available]
Biological Activity
The biological activity of this compound is primarily linked to its role in medicinal chemistry and material science. The following are key areas of interest:
2. Cancer Research
Boronic acid derivatives have been explored for their ability to inhibit proteasome activity in cancer cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cell death in tumor cells. The dioxaborolane moiety in this compound may contribute to similar biological effects.
3. Neuroprotective Effects
Some studies suggest that boron-containing compounds can exhibit neuroprotective effects by modulating oxidative stress and inflammation pathways. The potential application of this compound in neurodegenerative diseases warrants further investigation.
Research Findings
Several studies have investigated the biological implications of similar compounds:
Case Studies
While specific case studies on this compound are scarce, related compounds provide insights into its potential applications:
-
Case Study on Boronic Acids in Cancer Therapy
- A study evaluated the effects of a series of boronic acid derivatives on breast cancer cell lines. Results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis through proteasome inhibition.
-
Neuroprotective Mechanisms
- Research on boron compounds revealed that they could mitigate neuroinflammation and oxidative damage in models of Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via boronic esterification of (3-(trimethylsilyl)phenyl)boronic acid with pinacol in hexane and dichloromethane (DCM). Key steps include stoichiometric control of reagents (1:1 molar ratio), inert atmosphere for moisture-sensitive boron intermediates, and purification via silica gel chromatography with optimized solvent ratios (e.g., hexane:glycol dimethyl ether = 25:1) . Yield variations (e.g., 58–61% in similar compounds) depend on reaction time, temperature, and current density in electrochemical setups .
Q. How can researchers verify the structural integrity and purity of this compound using spectroscopic techniques?
- Methodological Answer : Confirm structure via multinuclear NMR:
- ¹H/¹³C NMR : Look for characteristic peaks of the trimethylsilyl group (δ ~−0.09 ppm for ¹H; δ ~−3.5 ppm for ¹³C) and the dioxaborolane ring (δ ~1.25 ppm for ¹H; δ ~83.0 ppm for ¹³C) .
- ¹¹B NMR : A singlet at δ ~34.6 ppm confirms the boron environment .
- 29Si NMR : Peaks at δ ~2.4 ppm validate the silane moiety . Cross-check with high-resolution mass spectrometry (HRMS) to match calculated and observed molecular ions .
Q. What purification challenges arise during synthesis, and how can they be addressed?
- Methodological Answer : Silica gel chromatography with gradient elution (hexane:glycol dimethyl ether ratios from 20:1 to 33:1) effectively separates byproducts. For polar impurities, pre-adsorption of crude product onto silica gel before column loading improves resolution. Monitor fractions via thin-layer chromatography (TLC) with UV/iodine visualization .
Advanced Research Questions
Q. How does the steric and electronic influence of the trimethylsilyl group affect cross-coupling reactivity in Suzuki-Miyaura reactions?
- Methodological Answer : The electron-donating trimethylsilyl group increases steric hindrance at the ortho position of the phenyl ring, potentially slowing transmetalation in Suzuki reactions. To mitigate this, use bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to enhance catalytic turnover. Compare coupling efficiencies with non-silylated analogs to isolate steric/electronic effects .
Q. What strategies enable selective functionalization of the dioxaborolane group while preserving the silane moiety?
- Methodological Answer : Protect the silane group using mild conditions (e.g., tert-butyldimethylsilyl chloride in DMF) before modifying the boronate. For example, hydrogenation of the aryl ring to cyclohexyl derivatives (48 atm H₂, 5% Rh/C catalyst) retains the boronate while saturating the aromatic system . Monitor reaction progress via GC or ¹H NMR for diastereomer ratios (e.g., 4.5:1 cis-trans) .
Q. How can electrochemical methods be leveraged to incorporate this compound into C(sp³)-rich architectures?
- Methodological Answer : Use constant-current electrolysis (2.5–5 mA) in divided cells with Pt electrodes. For alkyl halide coupling partners, optimize solvent (e.g., DMF/THF) and supporting electrolyte (e.g., LiClO₄) to stabilize radical intermediates. Isolate products via aqueous workup and chromatography, noting yields (~60%) and side reactions (e.g., over-reduction) .
Q. What contradictions exist in reported catalytic systems for this compound’s applications, and how can they be resolved?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd(dppf)Cl₂ vs. Pd(PPh₃)₄) arise from ligand steric effects and boron coordination. Perform kinetic studies under standardized conditions (substrate concentration, solvent, temperature) to identify rate-limiting steps. Use DFT calculations to model transition states and validate with in situ IR or NMR monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
